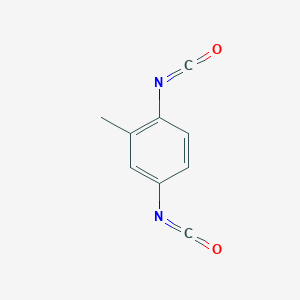

Tolylene 2,5-diisocyanate

Description

Evolution of Academic Inquiry into Diisocyanate Chemistry

The scientific journey into diisocyanate chemistry began in the 19th century. The first synthesis of an isocyanate was achieved by Wurtz in 1848. A pivotal advancement came in 1884 when Hentschel established the foundational method of synthesizing isocyanates through the phosgenation of amines, a process that would later become the cornerstone of industrial production.

However, isocyanates remained largely academic curiosities until 1937. In a transformative discovery, Otto Bayer found that diisocyanates could undergo polyaddition reactions with polyols to form polyurethanes. metu.edu.tr This breakthrough laid the theoretical and practical groundwork for modern polyurethane chemistry, elevating diisocyanates to commercially vital industrial chemicals and sparking decades of intensive research into their properties and applications.

Strategic Importance of Tolylene Diisocyanate Isomers in Contemporary Chemical Research

The strategic importance of the common TDI isomers (2,4- and 2,6-) is well-established, as they are produced on a massive scale for manufacturing a wide array of polyurethane products, including flexible and rigid foams, coatings, adhesives, and elastomers. nih.govpciplindia.comchemanalyst.com These materials are indispensable in the furniture, automotive, and construction industries. chemanalyst.com TDI is also a critical component in certain high-performance applications, such as acting as a curing agent for hydroxy-terminated polybutadiene (B167195) (HTPB) in solid rocket propellants. metu.edu.trmetu.edu.tr

The research focus on Tolylene 2,5-diisocyanate , while more niche, is significant in advanced materials science. Studies have demonstrated its utility in functionalizing nanomaterials. For instance, it has been used to prepare a solution-processable, electroactive complex of poly(N-vinylcarbazole)-derivatized graphene oxide. researchgate.net The resulting material exhibited bistable electrical conductivity and nonvolatile memory effects, highlighting the potential of the 2,5-isomer in the development of novel electronic components. researchgate.net

Furthermore, the unique stereochemistry of this compound makes it a valuable tool for investigating reaction mechanisms. In a study on the crosslinking of chitosan (B1678972) derivatives, researchers found that while 2,4-TDI was effective, this compound showed no apparent sign of reaction. semanticscholar.org This finding suggests that the crosslinking reaction is highly sensitive to the relative positioning of the isocyanate groups, providing insight into the structural requirements for such chemical transformations. semanticscholar.org

Fundamental Research Challenges and Emerging Paradigms in Tolylene Diisocyanate Studies

A primary challenge in the study of specific TDI isomers is their synthesis. The standard industrial synthesis for TDI involves the nitration of toluene (B28343), which predominantly yields a mixture of 2,4- and 2,6-dinitrotoluene, ultimately leading to the corresponding diisocyanates. metu.edu.tr Other isomers, such as 2,5-dinitrotoluene (B8417), are generally not observed in this process, meaning that targeted synthesis of this compound requires alternative, often more complex, chemical pathways. metu.edu.tr Another fundamental challenge lies in the differential reactivity of the isocyanate groups, which is dictated by their position. In 2,4-TDI, the isocyanate group at the 4-position is about four times more reactive than the group at the 2-position, a factor that is critical in polymerization kinetics. wikipedia.org Understanding and controlling the distinct reactivity profile of the 2,5-isomer remains an active area of research.

In response to the challenges and hazards of traditional synthesis, new paradigms are emerging. A significant area of research is the development of phosgene-free, or "green," synthesis routes. researchgate.net One promising approach involves the reaction of toluenediamine with dimethyl carbonate to produce a dicarbamate intermediate, which is then thermally decomposed to yield TDI, avoiding the use of highly toxic phosgene (B1210022). researchgate.net

Another emerging paradigm is the use of computational chemistry to model and predict the behavior of diisocyanates. mdpi.com Researchers employ methods like Density Functional Theory (DFT) to investigate the thermodynamics and kinetics of TDI oligomerization and other reactions. mdpi.comresearchgate.net These theoretical studies provide deep mechanistic insights that can guide the design of new catalysts and reaction conditions for controlling the synthesis and application of specific isomers like this compound.

Detailed Research Findings

Physical and Chemical Properties of this compound

The distinct properties of the 2,5-isomer are central to its specialized applications.

| Property | Value | Source |

| CAS Number | 614-90-4 | chemicalbook.com |

| Molecular Formula | C₉H₆N₂O₂ | chemicalbook.comnih.gov |

| Molecular Weight | 174.16 g/mol | chemicalbook.com |

| Melting Point | 35-39 °C | chemicalbook.com |

| Boiling Point | 138-139 °C (at 15 mm Hg) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diisocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-7-4-8(10-5-12)2-3-9(7)11-6-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBHJZFJCDOGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401720 | |

| Record name | Tolylene 2,5-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-90-4 | |

| Record name | Tolylene 2,5-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-diisocyanato-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tolylene Diisocyanates

Phosgenation-Based Synthetic Pathways for Tolylene Diisocyanate

The traditional and most widely used method for synthesizing tolylene diisocyanate is through the phosgenation of toluenediamine (TDA). acs.orgnih.gov This process can be carried out in either a liquid or gas phase. acs.orgnih.gov

Research on Reactant Optimization and Process Efficiency

The synthesis of TDI begins with the nitration of toluene (B28343) to produce dinitrotoluene (DNT). chemanalyst.com This initial step is crucial as it establishes the isomeric ratio that will be carried through the subsequent reactions. The nitration typically yields a mixture of about 78-82% 2,4-dinitrotoluene (B133949) and 18-22% 2,6-dinitrotoluene. For the production of TDI-80, a common commercial grade, the nitrotoluene mixture is further nitrated using a mixed acid of nitric and sulfuric acid to achieve an 80:20 ratio of 2,4-DNT to 2,6-DNT. sabtechmachine.com

Process Efficiency Comparison

| Process Phase | Efficiency/Yield | Notes |

|---|---|---|

| DNT to TDA Selectivity | 98-99% | Catalytic reduction under hydrogen pressure. |

| Phosgenation Yield | 80-93% chemanalyst.com | Continuous systems tend to have higher yields. |

Catalytic Enhancements in Phosgenation Processes

The hydrogenation of dinitrotoluene to toluenediamine is a catalytic process. lca-data.com Raney Nickel has been identified as an ideal catalyst for the reduction of the nitro groups in a laboratory setting. metu.edu.tr The catalyst consumption in the industrial reduction process is generally kept below 0.3%. sabtechmachine.com After the reaction, the catalyst is removed, and the TDA is purified by distillation. sabtechmachine.com

Investigations into Isomer Ratio Control during Synthesis

The control of the isomer ratio in TDI is a critical aspect of its synthesis, as different ratios are required for various applications. scribd.com The initial nitration of toluene is the primary step that determines the final isomer distribution. By carefully controlling the nitration conditions, specific isomer ratios of dinitrotoluene can be achieved, which are then converted to the corresponding TDA and subsequently TDI isomers. sabtechmachine.com For instance, to produce TDI-80, the nitration is controlled to yield an 80:20 mixture of 2,4-DNT and 2,6-DNT. sabtechmachine.com The separation of mononitrotoluene isomers can also be performed to influence the final TDI isomer ratio. scribd.com

Non-Phosgenation Synthetic Routes and Advancements

Due to the high toxicity of phosgene (B1210022), significant research has been dedicated to developing alternative, non-phosgene synthetic routes for isocyanates. acs.orgnih.govrsc.org These methods are considered safer and more environmentally friendly. chemanalyst.compudaily.com

Developments in Carbonylation and Reductive Carbonylation Approaches

Reductive carbonylation of dinitroaromatics presents a promising phosgene-free route to diisocyanates. oup.compsu.edu This method involves the reaction of dinitro compounds with carbon monoxide in the presence of a catalyst. oup.compsu.edu For example, 2,4-dinitrotoluene can be converted to diethyl 4-methyl-1,3-phenylenebiscarbamate in the presence of a platinum complex catalyst. oup.com Palladium-based catalysts have also been extensively studied for the reductive carbonylation of 2,4-dinitrotoluene to 2,4-diisocyanatotoluene (2,4-TDI). capes.gov.br

Another approach is the oxidative carbonylation of TDA, which produces the corresponding carbamates that are then decomposed to TDI. scribd.com Both reaction steps can occur in a single reactor using a Schiff Base-Type Ligand Catalyst with a cobalt and a homogeneous promoter like NaI. scribd.com

Catalytic Systems in Reductive Carbonylation

| Catalyst System | Substrate | Product | Yield/Conversion |

|---|---|---|---|

| Dichlorobis(triphenylphosphine)platinum(II) with Lewis acid and triethylamine (B128534) oup.com | 2,4-Dinitrotoluene | Diethyl 4-methyl-1,3-phenylenebiscarbamate | 50% |

| [Pd(isoquinoline)2Cl2] with Fe2O3 and MoO3 capes.gov.br | 2,4-Dinitrotoluene | 2,4-TDI | High conversions and acceptable selectivities |

| Palladium(1,10-phenanthroline)2(hexafluorophosphate)2 with 1,10-phenanthrolinium hexafluorophosphate (B91526) scirp.org | 2,4-Dinitrotoluene | 2,4-Toluenediurethane | - |

Exploration of Alternative Isocyanate Generation Methods

The dimethyl carbonate (DMC) method is a notable non-phosgene route that has gained significant attention. acs.orgnih.gov DMC is considered an environmentally friendly reagent and a suitable substitute for phosgene in carbonylation reactions. acs.orgnih.gov This process involves reacting TDA with DMC to form an intermediate, dimethyl toluene-2,4-dicarbamate (TDC), which is then pyrolyzed to produce TDI. pudaily.comresearchgate.net A pilot plant utilizing this technology has successfully passed trials. pudaily.com The synthesis of TDC from TDA and DMC can achieve a yield of 53.5%, and the subsequent decomposition to TDI can have a yield of 92.6%. researchgate.net

Other non-phosgene methods include the urea (B33335) method and the oxidative carbonylation of amines. acs.orgnih.gov These routes also typically involve the formation of a carbamate (B1207046) intermediate that is then thermally decomposed to the isocyanate. acs.orgnih.gov

Research on Purification and Isolation Methodologies for High-Purity Tolylene Diisocyanates

The purification and isolation of high-purity tolylene diisocyanates, particularly the less common isomers like Tolylene 2,5-diisocyanate, present significant challenges due to the close boiling points and similar chemical properties of the various isomers. Research has focused on several methodologies to separate these isomers, both at the precursor and final product stages.

Purification of Precursors

The isolation of the specific precursors to this compound is a critical step in achieving a high-purity final product.

Dinitrotoluene (DNT) Isomer Separation: The initial nitration of toluene results in a mixture of DNT isomers. The separation of the desired 2,5-dinitrotoluene (B8417) from this mixture is essential. Fractional crystallization is one method employed, taking advantage of the differing solubilities of the DNT isomers in solvents like ethanol-water mixtures. For instance, 2,5-DNT is less soluble than the 2,4- and 2,6-isomers, allowing for its partial separation through controlled cooling.

Another approach involves chemical treatment to remove unwanted isomers. For example, crude dinitrotoluene can be treated with an aqueous solution of an alkali metal disulfide. This process selectively converts isomeric impurities into water-soluble products, allowing for the recovery of the desired 2,4- and 2,6-dinitrotoluenes in higher purity. google.com While this method is described for the common isomers, the principle of differential reactivity could potentially be applied to separate the 2,5-isomer.

Batch fractionating distillation under vacuum is another technique used to separate DNT isomer mixtures. By carefully controlling the temperature and pressure, different isomers can be distilled off at various stages. google.com

Toluenediamine (TDA) Isomer Separation: Once the dinitrotoluene mixture is reduced, a corresponding mixture of toluenediamine (TDA) isomers is formed. The purification of this TDA mixture before phosgenation is crucial for obtaining a pure TDI product. Vacuum distillation is a key technique used to separate TDA isomers. For instance, a crude TDA mixture can be distilled in a fractionating column to separate ortho-isomers (like 2,3- and 3,4-TDA) from the meta-isomers (2,4- and 2,6-TDA). google.com This is particularly relevant for isolating 2,5-TDA, which would be present in the crude mixture. The efficiency of this separation is dependent on the number of theoretical plates in the distillation column and the reflux ratio. google.com

A patented method for producing 2,5-diaminotoluene (B146830) involves the hydrogenation of 2-methyl-4-nitroaniline (B30703) in an aprotic-nonpolar solvent. The resulting 2,5-diaminotoluene can then be isolated by cooling the solution to induce crystallization. justia.com

Purification of Tolylene Diisocyanate Isomers

After the phosgenation of the toluenediamine mixture, the resulting crude TDI is a mixture of isomers that requires further purification.

Distillation: Distillation is a primary method for separating TDI isomers. The raw TDI mixture is typically stripped of solvent and then subjected to distillation to separate the different isomers based on their boiling points. inchem.org For the common 80:20 mixture of 2,4- and 2,6-TDI, distillation is used to produce pure 2,4-TDI and a 65:35 mixture of the two isomers. atamanchemicals.com Similar principles would apply to the separation of the 2,5-isomer, although its specific distillation parameters would differ.

A process for removing ortho-isomers from tolylene diisocyanate mixtures involves reacting the mixture with a primary aromatic amine. This reaction forms undistillable products with the ortho-isomers, allowing the meta-tolylene diisocyanates to be separated by distillation. google.com This could be a viable method for purifying a crude TDI mixture containing the 2,5-isomer alongside ortho-isomers.

Reaction Chemistry and Mechanistic Investigations of Tolylene Diisocyanates

Reactivity with Hydroxyl-Containing Compounds (Polyols and Alcohols)

The reaction between an isocyanate and a hydroxyl compound, such as an alcohol or a polyol, results in the formation of a urethane (B1682113) linkage. This nucleophilic addition is the cornerstone of polyurethane chemistry. The reaction is moderately fast and is often accelerated with catalysts to achieve practical production rates. poliuretanos.net

Kinetic Studies of Urethane Formation

While specific kinetic data for Tolylene 2,5-diisocyanate is not extensively documented in publicly available literature, the general kinetics of TDI isomers with alcohols follow a second-order rate law. researchgate.net The reaction proceeds in two stages: the initial reaction of one isocyanate group, followed by the reaction of the second. The rate constants for these two steps (k1 and k2) are typically different, as the reaction of the first group alters the electronic nature and steric environment of the second. asianpubs.orgtandfonline.com

For asymmetric isomers like 2,4-TDI, the reaction involves parallel and series pathways, creating different intermediates depending on which isocyanate group reacts first. asianpubs.org A similar complex kinetic profile would be expected for 2,5-TDI due to its own asymmetry. Discontinuities in second-order plots for uncatalyzed reactions have been observed, suggesting complex reaction mechanisms, whereas catalyzed reactions often exhibit more straightforward linear plots. tandfonline.com

Table 1: Comparative Kinetic Parameters for TDI Isomer Reactions with Alcohols (Illustrative) Note: Data is based on studies of 2,4- and 2,6-TDI as direct kinetic values for 2,5-TDI are not readily available. Values are for comparative purposes and vary with specific reactants, solvents, and temperatures.

| Diisocyanate | Reactant | Catalyst | Temperature (°C) | k (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 2,4-TDI (4-NCO) | 1-Butanol | None | 25-50 | Higher reactivity | ~17-54 researchgate.net |

| 2,4-TDI (2-NCO) | 1-Butanol | None | 25-50 | Lower reactivity | ~17-54 researchgate.net |

| 2,6-TDI | Various Alcohols | Tin(II) 2-ethylhexanoate | Varies | Reactivity decreases after first NCO reacts researchgate.net | Not specified |

| 2,5-TDI (Predicted) | Alcohol | None | Varies | 5-NCO group expected to be significantly more reactive than the 2-NCO group | Not specified |

Influence of Steric and Electronic Factors on Isocyanate Reactivity

The reactivity of the two isocyanate groups in this compound is unequal, governed by a combination of steric and electronic factors.

Electronic Factors: The methyl group on the toluene (B28343) ring is weakly electron-donating. This effect slightly increases the electron density on the aromatic ring, which in turn can modestly decrease the electrophilicity of the carbon atom in the -N=C=O group, thereby slightly deactivating it towards nucleophilic attack. While this electronic effect is present, its influence is generally considered secondary to the more pronounced steric effects.

Table 2: Predicted Relative Reactivity of NCO Groups in TDI Isomers

| Isomer | Position of NCO Group 1 | Position of NCO Group 2 | Relative Reactivity | Primary Reason |

| 2,4-TDI | 4 (para) | 2 (ortho) | 4-NCO >> 2-NCO mst.dk | Steric hindrance at 2-position |

| 2,6-TDI | 2 (ortho) | 6 (ortho) | 2-NCO ≈ 6-NCO (Low) diisocyanates.org | Steric hindrance at both positions |

| 2,5-TDI | 5 (meta) | 2 (ortho) | 5-NCO >> 2-NCO (Predicted) | Steric hindrance at 2-position |

Mechanistic Pathways of Side Reactions and Byproduct Formation

Under certain conditions, particularly at elevated temperatures or with specific catalysts, the reaction of isocyanates with alcohols can lead to the formation of side products, which can introduce branching or cross-linking in the final polymer.

Allophanate (B1242929) Formation: A primary side reaction involves the addition of an isocyanate group to an already formed urethane linkage. This reaction typically occurs at temperatures above 110-120°C and results in an allophanate linkage. researchgate.netmdpi.com This process consumes an additional isocyanate molecule and creates a branch point in the polymer chain, affecting the material's mechanical properties. The formation of allophanates is a reversible process. researchgate.net

Dimerization (Uretdione Formation): Aromatic isocyanates can undergo self-reaction where two isocyanate groups combine to form a four-membered diazetidine-2,4-dione ring, also known as a uretdione. mdpi.com This dimerization is a reversible reaction, and the dimer can dissociate back to isocyanate monomers at elevated temperatures (e.g., >175°C), making it useful as a source of "blocked" isocyanates. mdpi.com The dimerization of 2,4-TDI is known to occur even during storage. mdpi.com

Trimerization (Isocyanurate Formation): Three isocyanate molecules can react to form a highly stable, six-membered isocyanurate ring. mdpi.com This trimerization is an irreversible process that leads to the formation of a rigid, thermally stable cross-link in the polymer network. mdpi.comresearchgate.net This reaction is often intentionally promoted in the production of rigid polyurethane foams to enhance their thermal and dimensional stability.

Catalysis of Isocyanate-Hydroxyl Reactions

To achieve practical reaction rates for polyurethane formation, catalysts are almost always employed. turkchem.net The most common catalysts fall into two main categories: tertiary amines and organometallic compounds.

Organometallic Catalysts: Compounds of tin, zirconium, bismuth, and iron are effective catalysts. wernerblank.comresearchgate.net Dibutyltin (B87310) dilaurate (DBTDL) is one of the most widely used. The mechanism for organotin catalysts is generally believed to be a Lewis acid mechanism, where the catalyst coordinates with the isocyanate group, increasing the electrophilicity of its carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. turkchem.net

Tertiary Amine Catalysts: Amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are also common. They are thought to operate via a nucleophilic catalysis mechanism, where the amine attacks the isocyanate to form a highly reactive, unstable intermediate. This complex then readily reacts with the hydroxyl group, regenerating the amine catalyst.

Insertion Mechanism: Some catalysts, such as certain zirconium chelates, are proposed to work via an "insertion mechanism." In this pathway, the catalyst first forms a complex with the alcohol, activating the hydroxyl group and facilitating its attack on the isocyanate. wernerblank.com This mechanism can offer greater selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com

Table 3: Common Catalysts for Urethane Formation and Their Proposed Mechanisms

| Catalyst Class | Example(s) | Proposed Mechanism |

| Organometallic | Dibutyltin dilaurate (DBTDL) | Lewis Acid Mechanism: Activation of the isocyanate group. turkchem.net |

| Organometallic | Zirconium Chelates, Bismuth Carboxylates | Insertion Mechanism: Activation of the hydroxyl group. wernerblank.com |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic Catalysis: Formation of a reactive intermediate with the isocyanate. |

Reactions with Amines and Urea (B33335) Formation

The reaction of isocyanates with primary or secondary amines yields substituted urea linkages. This reaction is the basis for the formation of polyurea polymers.

Kinetic and Mechanistic Studies of Substituted Urea Linkage Formation

The formation of urea is mechanistically similar to urethane formation, involving the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. However, the kinetics are markedly different.

Kinetics: The reaction between an isocyanate and an amine is extremely rapid, often several orders of magnitude faster than the corresponding reaction with an alcohol. poliuretanos.netsemanticscholar.org Consequently, this reaction typically proceeds to completion at ambient temperature without the need for catalysis. poliuretanos.net The high nucleophilicity of the amine nitrogen atom accounts for this enhanced reactivity. Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and the absence of electron-withdrawing effects from an aromatic ring. poliuretanos.net Due to the rapid reaction rate, studying the kinetics can be challenging, with reaction half-times estimated to be in the millisecond range for some systems. umn.edu

Mechanism and Side Reactions: The primary reaction pathway involves a direct nucleophilic addition to form the urea bond. A potential subsequent side reaction, analogous to allophanate formation, is the reaction of another isocyanate group with the N-H proton of the substituted urea linkage to form a biuret (B89757). tue.nl This reaction generally requires higher temperatures and introduces a cross-linking point in the polymer.

Research on Crosslinking Mechanisms in Polymeric Systems

The fundamental crosslinking reaction involves the formation of urethane linkages between the isocyanate (–NCO) groups of the diisocyanate and the hydroxyl (–OH) groups of a polyol. The structure and reactivity of the specific diisocyanate isomer play a crucial role in the resulting polymer network architecture and, consequently, its macroscopic properties.

In the case of this compound, the two isocyanate groups are situated at positions that are electronically and sterically distinct. The isocyanate group at the 2-position is ortho to the methyl group, while the group at the 5-position is meta to it. This asymmetry is expected to lead to differential reactivity of the two isocyanate groups.

Expected Reactivity Profile:

Steric Hindrance: The –NCO group at the 2-position is likely to experience greater steric hindrance from the adjacent methyl group compared to the –NCO group at the 5-position. This would suggest a lower reaction rate for the 2-position isocyanate group.

Electronic Effects: The methyl group is weakly electron-donating. This electronic effect can influence the electrophilicity of the carbon atom in the isocyanate group, thereby affecting its reactivity towards nucleophiles like hydroxyl groups.

This differential reactivity is a key factor in the progression of the crosslinking process. It is anticipated that the more reactive 5-position isocyanate group would preferentially react during the initial stages of polymerization, leading to the formation of linear or lightly branched prepolymers. As the reaction proceeds, particularly at elevated temperatures or with the use of catalysts, the less reactive 2-position isocyanate group would participate in further reactions, leading to the formation of a fully crosslinked, three-dimensional network.

The sequence of these reactions significantly influences the morphology of the resulting polymer. A significant difference in the reactivity of the two isocyanate groups can lead to a more ordered network structure, which can impact properties such as tensile strength, elasticity, and thermal stability. In contrast, if the reactivities were similar, a more random network would form.

While direct experimental data for this compound is lacking, studies on other asymmetric diisocyanates support this hypothesis of sequential reaction pathways. Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific crosslinking mechanisms of this compound and to understand how its unique substitution pattern influences the structure and properties of the resulting polymeric materials.

Reaction with Water and Carbon Dioxide Evolution

The reaction of tolylene diisocyanates with water is a critical aspect of polyurethane chemistry, particularly in the production of foams where this reaction serves as the primary source of the blowing agent, carbon dioxide. While specific research on This compound is limited, the fundamental reaction pathway is well-established for other TDI isomers and can be extrapolated to the 2,5-isomer.

The reaction proceeds through a multi-step mechanism:

Formation of Carbamic Acid: An isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously decomposes, releasing a molecule of carbon dioxide and forming a primary amine.

Urea Formation: The newly formed amine, being highly reactive, rapidly reacts with another isocyanate group to form a stable urea linkage.

The rate of this reaction is influenced by several factors, including temperature, the presence of catalysts, and the specific isomer of tolylene diisocyanate used. The differential reactivity of the isocyanate groups in this compound, as discussed in the previous section, would likely play a significant role in the kinetics of the reaction with water. It is plausible that the more accessible 5-position isocyanate group would react more readily with water than the sterically hindered 2-position group.

Mechanistic Understanding of Foaming Processes in Polyurethane Synthesis

The foaming process in polyurethane synthesis is a complex interplay of chemical reactions and physical phenomena. The evolution of carbon dioxide from the reaction of This compound with water provides the driving force for foam expansion. A successful foaming process requires a delicate balance between the "blowing" reaction (TDI-water) and the "gelling" reaction (TDI-polyol).

Nucleation and Growth: The process begins with the nucleation of small gas bubbles within the liquid polymerizing mixture. As the reaction proceeds and more CO2 is generated, these bubbles grow in size.

Viscosity Build-up: Simultaneously, the gelling reaction is occurring, leading to an increase in the viscosity of the mixture. This viscosity increase is crucial for trapping the evolving gas and stabilizing the foam structure.

Curing: As the polymerization continues, the matrix solidifies around the gas bubbles, resulting in a stable, cellular foam structure.

The timing of these events is critical. If the blowing reaction proceeds too quickly relative to the gelling reaction, the gas may escape before the polymer matrix has sufficient strength to contain it, leading to foam collapse. Conversely, if the gelling reaction is too fast, the foam may not expand fully, resulting in a dense material with a closed-cell structure.

The specific reactivity of the this compound isomer would influence this balance. The anticipated sequential reactivity of its isocyanate groups could potentially offer a wider processing window, allowing for a more controlled release of carbon dioxide and a gradual increase in viscosity. This could be advantageous in tailoring the final properties of the foam.

Control of Cellular Structure and Morphology in Foamed Materials

The cellular structure and morphology of a polyurethane foam, including cell size, cell size distribution, and the degree of cell openness, are critical determinants of its physical properties, such as density, thermal conductivity, and mechanical strength. These characteristics are controlled by a variety of factors during the foaming process:

Reaction Kinetics: As previously discussed, the relative rates of the blowing and gelling reactions are paramount. The use of specific catalysts can modulate these rates to achieve the desired foam structure.

Surfactants: Silicone-based surfactants are commonly used to stabilize the rising foam by reducing surface tension and preventing cell coalescence.

Processing Conditions: Parameters such as mixing speed, temperature, and pressure also have a significant impact on the final foam morphology.

The unique structure of This compound could potentially be leveraged to control foam morphology. The differential reactivity of its isocyanate groups might lead to a more controlled and uniform nucleation and growth of cells. For instance, the initial, more rapid reaction of the 5-position isocyanate could generate a fine and uniform dispersion of initial bubbles, while the subsequent, slower reaction of the 2-position isocyanate contributes to the strengthening of the cell walls during the later stages of foam rise and curing. This could theoretically lead to foams with a more uniform cell size distribution and improved mechanical properties. However, without specific experimental data, this remains a topic for future investigation.

Interfacial Polymerization Mechanisms with Water

Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible liquids. In the context of This compound and water, this would involve dissolving the diisocyanate in an organic solvent that is immiscible with water, and then bringing the two phases into contact.

The reaction mechanism at the interface would follow the same fundamental steps as the bulk reaction: formation of carbamic acid, decarboxylation to form an amine, and subsequent reaction of the amine with another isocyanate to form a polyurea. The polymer chain would grow at and near the interface, and the resulting polyurea would typically precipitate out as a solid film or powder.

This technique can be used to produce a variety of polymer morphologies, including microcapsules and hollow microspheres. For example, by emulsifying a solution of this compound in water and initiating polymerization at the surface of the droplets, it would be possible to form polyurea microcapsules. The thickness and permeability of the capsule walls could be controlled by adjusting the reaction conditions, such as the concentration of reactants, temperature, and stirring rate.

The asymmetric nature of this compound could introduce interesting complexities to the interfacial polymerization process. The orientation of the diisocyanate molecules at the interface and the differential reactivity of the two isocyanate groups could influence the microstructure and properties of the resulting polyurea membrane or microcapsules. Further research in this area could open up new possibilities for the application of this lesser-known TDI isomer in areas such as controlled release and encapsulation.

Oligomerization and Association Reactions of Tolylene Diisocyanates

In addition to their primary reactions with polyols and water, tolylene diisocyanates can undergo self-reaction to form oligomers. These reactions are of significant industrial importance as they can be used to modify the properties of the diisocyanate, for example, by increasing its functionality or reducing its vapor pressure. The most common oligomerization reactions are dimerization and trimerization. While the body of research on these reactions for This compound is sparse, the general mechanisms established for other TDI isomers can be applied to understand its potential behavior.

Dimerization and Trimerization Mechanisms (e.g., Uretdione and Isocyanurate Formation)

Dimerization (Uretdione Formation):

The dimerization of isocyanates leads to the formation of a four-membered ring structure known as a uretdione. This reaction is typically reversible and can be catalyzed by phosphines or other catalysts. The formation of the uretdione ring from two molecules of This compound would proceed through the [2+2] cycloaddition of the two isocyanate groups.

The stability of the resulting uretdione and the kinetics of its formation would be influenced by the substitution pattern on the aromatic ring. The steric hindrance around the isocyanate groups in the 2,5-isomer may affect the ease of dimerization compared to other TDI isomers. The formation of a uretdione from an asymmetric diisocyanate like this compound can result in several isomeric dimer structures, depending on the orientation of the molecules during the reaction.

Trimerization (Isocyanurate Formation):

The trimerization of isocyanates results in the formation of a highly stable, six-membered ring structure known as an isocyanurate. This reaction is often catalyzed by a variety of compounds, including tertiary amines, metal carboxylates, and alkoxides. The formation of an isocyanurate ring from three molecules of This compound would lead to a highly crosslinked structure with a high degree of thermal and chemical stability.

The mechanism of isocyanurate formation is more complex than that of dimerization and can proceed through several proposed pathways. One common mechanism involves the step-wise addition of isocyanate molecules, initiated by a nucleophilic catalyst. The catalyst first reacts with an isocyanate group to form an activated complex, which then reacts with a second isocyanate molecule, and so on, until the six-membered ring is formed and the catalyst is regenerated.

The presence of the methyl group and the specific positions of the isocyanate groups in this compound would be expected to influence the rate and selectivity of the trimerization reaction. The differential reactivity of the 2- and 5-position isocyanate groups could lead to a more controlled trimerization process.

The formation of these oligomers is a key aspect of the chemistry of tolylene diisocyanates. While specific data for the 2,5-isomer is not available, the established principles of dimerization and trimerization provide a solid foundation for predicting its behavior in these important self-reaction pathways. Further experimental and computational studies are needed to fully characterize the oligomerization of this compound and to explore the potential applications of the resulting uretdione and isocyanurate derivatives.

Formation of Allophanate and Biuret Linkages

The formation of allophanate and biuret linkages represents a key secondary reaction pathway in polyurethane chemistry, occurring after the initial formation of urethane and urea groups, respectively. These reactions involve the further reaction of isocyanate groups with the N-H protons of existing urethane or urea linkages. These subsequent reactions lead to branching and cross-linking within the polymer structure, significantly influencing the final properties of the material.

The reaction of an isocyanate group with a urethane group results in the formation of an allophanate linkage. tue.nlresearchgate.net This process is typically thermally driven, occurring at elevated temperatures, generally above 110-120°C, and is known to be reversible. researchgate.net The presence of catalysts can also facilitate this reaction. The formation of allophanates introduces a trifunctional branch point in the polymer chain, which can increase the cross-link density, leading to materials with higher hardness, improved thermal stability, and enhanced chemical resistance.

Similarly, a biuret linkage is formed when an isocyanate group reacts with a urea group. tue.nlwikipedia.org This reaction is also typically initiated at temperatures exceeding 120°C and is reversible. researchgate.net The formation of biuret linkages provides another mechanism for creating cross-links in polyurethane and polyurea networks. The resulting branched structure contributes to modifications in the mechanical and thermal properties of the polymer.

| Linkage Type | Reactants | Resulting Linkage | General Reaction Conditions |

| Allophanate | Isocyanate + Urethane | Allophanate | > 110-120°C, Reversible |

| Biuret | Isocyanate + Urea | Biuret | > 120°C, Reversible |

Impact of Oligomerization on Reactivity and Material Properties

Tolylene diisocyanates (TDI) can undergo self-polymerization, or oligomerization, to form dimers and trimers, which significantly alters the physicochemical properties of the isocyanate raw material and the final polymer. nih.govmdpi.com These reactions, primarily dimerization to form uretdiones and trimerization to form isocyanurates, are crucial in creating modified polyisocyanates with tailored reactivity and for introducing specific properties into the final material.

Dimerization: The dimerization of TDI leads to the formation of a four-membered ring structure known as a uretdione (or uretidinedione). poliuretanos.net This reaction is typically conducted at lower temperatures as the resulting dimer can be thermally unstable. poliuretanos.net Computational studies on TDI isomers have shown that the formation of the diazetidine-2,4-dione ring (uretdione) is an exothermic process. nih.govresearchgate.net The formation of uretdione rings from 2,4-TDI dimers has been calculated to have activation energies in the range of 93.3 to 124.7 kJ/mol in the gas phase. mdpi.com

Trimerization: The cyclotrimerization of three isocyanate molecules results in the formation of a highly stable, six-membered heterocyclic ring known as an isocyanurate. tue.nl This trimer structure imparts exceptional thermal stability to the polymer network. The mechanism for TDI cyclotrimerization has been studied, revealing that a two-step mechanism has significantly lower activation barriers compared to a one-step mechanism. mdpi.comresearchgate.net The presence of these rigid isocyanurate cross-links can substantially improve the hardness, rigidity, and thermal and chemical resistance of the resulting polyurethane materials. mdpi.com

The controlled oligomerization of TDI is a common industrial practice to produce polyisocyanates with higher functionality, lower vapor pressure, and tailored reactivity for specific applications in coatings, foams, and elastomers.

| Reaction | Product | Activation Energy (Gas Phase) | Key Impact on Properties |

| Dimerization | Uretdione (Diazetidine-2,4-dione) | ~94.4 kJ/mol (for a 2,4-TDI dimer) mdpi.comresearchgate.net | Introduces cross-linking, can be thermally reversible |

| Trimerization (One-Step) | Isocyanurate | ~149.0 kJ/mol mdpi.comresearchgate.net | High thermal and chemical resistance, increased hardness |

| Trimerization (Two-Step) | Isocyanurate | TS1: ~94.7 kJ/mol, TS2: ~60.5 kJ/mol mdpi.comresearchgate.net | High thermal and chemical resistance, increased hardness |

Reactions with Carboxylic Acids and Other Active Hydrogen Compounds

The high reactivity of the isocyanate group is defined by its susceptibility to nucleophilic attack by compounds containing active hydrogen atoms. researchgate.net This reactivity is the foundation of polyurethane chemistry and extends to a variety of nucleophiles beyond alcohols.

Reactions with Carboxylic Acids: The reaction between an isocyanate and a carboxylic acid is complex and can proceed via different pathways. A primary route involves the formation of an unstable mixed carbamic-carboxylic anhydride. poliuretanos.net This intermediate readily undergoes decarboxylation to yield an amide and carbon dioxide gas. researchgate.netresearchgate.net This reaction is a known method for forming amide bonds without the typical condensation reaction conditions. nih.govacs.org An alternative mechanism suggests the formation of an N-carboxylated anhydride (NCA), which subsequently reacts and decomposes to produce an amine and CO2; the amine can then react with another isocyanate to form a urea. researchgate.net

Reactions with Other Active Hydrogen Compounds:

Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which rapidly decomposes to a primary amine and carbon dioxide. wikipedia.orgisca.in The newly formed amine is highly reactive toward isocyanates and will immediately react with another isocyanate molecule to form a disubstituted urea. isca.in This reaction is fundamental in the production of polyurethane foams, where the liberated carbon dioxide acts as the blowing agent. wikipedia.org

Alcohols: The reaction of isocyanates with alcohols is the cornerstone of polyurethane synthesis, yielding the characteristic urethane (or carbamate) linkage. wikipedia.orgebrary.net The rate of this reaction is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols. researchgate.net

Amines: Isocyanates react very rapidly with primary and secondary amines to form substituted ureas. wikipedia.orgisca.in This reaction is generally much faster than the corresponding reaction with alcohols or water. diva-portal.org Diamines are frequently used as chain extenders in polyurethane and polyurea systems to build molecular weight and impart specific properties.

Polymerization Science and Advanced Polymeric Systems Utilizing Tolylene Diisocyanates

Homopolymerization and Copolymerization Strategies

Synthesis of Linear Polyurethanes and Polyureas

The synthesis of linear polyurethanes and polyureas utilizing tolylene 2,5-diisocyanate follows established principles of step-growth polymerization. The fundamental reaction involves the addition of a diol or a diamine to the diisocyanate, leading to the formation of urethane (B1682113) or urea (B33335) linkages, respectively.

Linear polyurethanes are synthesized through the polyaddition reaction of this compound with a variety of diols. The process is typically carried out in solution to manage viscosity and reaction temperature. The choice of diol significantly influences the properties of the final polymer. For instance, using a flexible, long-chain diol will result in a more elastomeric polyurethane. The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the diol on the isocyanate groups of the diisocyanate.

Similarly, linear polyureas are formed by the reaction of this compound with diamines. rsc.org This reaction is generally faster than the reaction with diols and often does not require a catalyst. rsc.org The properties of the resulting polyurea are dependent on the structure of the diamine used. Aromatic diamines tend to produce more rigid polymers, while aliphatic diamines lead to more flexible materials. The synthesis of linear polyureas can be achieved through polycondensation of a diamine with the diisocyanate. tandfonline.com

A common approach for the synthesis of both linear polyurethanes and polyureas is the prepolymer method. In this two-step process, an excess of the diisocyanate is first reacted with a polyol to create a prepolymer with terminal isocyanate groups. This prepolymer is then reacted with a chain extender, which can be a diol or a diamine, to form the final high molecular weight polymer. aidic.it This method allows for better control over the polymer structure and properties.

Table 1: Reactants for Linear Polyurethane and Polyurea Synthesis

| Polymer Type | Monomer 1 | Monomer 2 | Resulting Linkage |

| Polyurethane | This compound | Diol | Urethane |

| Polyurea | This compound | Diamine | Urea |

Creation of Crosslinked Polyurethane and Polyurea Networks

Crosslinked polyurethane and polyurea networks based on this compound are created by introducing branching points into the polymer structure. This can be achieved by using monomers with a functionality greater than two or by secondary reactions of the urethane or urea groups. These networks exhibit enhanced thermal and mechanical properties compared to their linear counterparts.

One method to create crosslinked polyurethane networks is to use a polyol with a functionality greater than two, such as a triol or a polyether polyol with multiple hydroxyl groups. When reacted with this compound, these polyols lead to the formation of a three-dimensional network structure. The degree of crosslinking can be controlled by the functionality and concentration of the polyol.

Another strategy for crosslinking is the cyclotrimerization of the isocyanate groups of this compound to form isocyanurate rings. This reaction is typically catalyzed and results in a highly crosslinked and thermally stable network. This method is particularly useful for creating rigid polyurethane-isocyanurate foams and coatings.

For polyurea networks, crosslinking can be introduced by using polyamines with more than two amine groups. The reaction of these polyamines with this compound leads to the formation of a crosslinked polyurea network. The properties of the network can be tailored by the choice of the polyamine. Additionally, allophanate (B1242929) and biuret (B89757) linkages can be formed through the reaction of excess isocyanate with urethane and urea groups, respectively, introducing further crosslinking into the polymer network.

Table 2: Methods for Creating Crosslinked Networks

| Polymer Type | Crosslinking Method | Key Reactant/Reaction |

| Polyurethane | High-functionality polyols | Triols, polyether polyols |

| Polyurethane | Isocyanurate formation | Cyclotrimerization of isocyanate groups |

| Polyurea | High-functionality polyamines | Polyamines with >2 amine groups |

| Both | Allophanate/Biuret formation | Reaction of excess isocyanate with urethane/urea groups |

Block Copolymerization with Tolylene Diisocyanate Segments

Block copolymers containing segments derived from this compound are synthesized to combine the desirable properties of different polymer blocks into a single material. These copolymers can exhibit unique morphologies and properties due to the microphase separation of the different blocks.

A common method for synthesizing block copolymers with tolylene diisocyanate segments is to first prepare a macroinitiator, which is a polymer chain with a reactive end group. This macroinitiator can then initiate the polymerization of another monomer, or it can be reacted with this compound and a chain extender to form a block copolymer.

For example, a hydroxyl-terminated polymer, such as poly(ethylene glycol) or a polyester (B1180765) polyol, can be used as a macrodiol. This macrodiol is reacted with an excess of this compound to form a prepolymer with isocyanate end groups. This prepolymer can then be chain-extended with a diol or diamine to create an ABA-type triblock copolymer, where the A blocks are derived from the macrodiol and the B block is a polyurethane or polyurea segment containing tolylene diisocyanate.

Alternatively, living polymerization techniques, such as atom transfer radical polymerization (ATRP), can be used to synthesize well-defined block copolymers. A polymer with a terminal functional group that can initiate ATRP can be prepared and then used to polymerize a vinyl monomer, resulting in a block copolymer. The polyurethane or polyurea segment containing tolylene diisocyanate can be incorporated as one of the blocks in this manner.

Catalysis in Tolylene Diisocyanate-Based Polymerization

Development of Novel Organometallic Catalysts

The development of novel organometallic catalysts is crucial for controlling the polymerization reactions of this compound, influencing reaction rates, selectivity, and the properties of the final polymers. While traditional tin-based catalysts like dibutyltin (B87310) dilaurate have been widely used, there is a growing interest in developing more environmentally friendly and less toxic alternatives.

Research in this area has explored a range of organometallic compounds as potential catalysts. These include catalysts based on bismuth, zinc, and zirconium. These metals are often used in the form of carboxylates or acetylacetonates (B15086760) to enhance their solubility and catalytic activity in the polymerization medium. The catalytic activity of these compounds is influenced by the nature of the metal center and the ligands.

For instance, bismuth-based catalysts have shown promise as effective catalysts for the urethane reaction, with activities that can be comparable to tin-based catalysts under certain conditions. Zinc compounds are also being investigated for their catalytic potential in polyurethane synthesis. The mechanism of catalysis by these organometallic compounds generally involves the coordination of the isocyanate and/or the hydroxyl group to the metal center, which activates them for the reaction.

The development of these novel catalysts also aims to provide better control over the selectivity of the isocyanate reactions. For example, some catalysts may preferentially promote the reaction of isocyanates with hydroxyl groups over their reaction with water, which is important in applications where foaming is not desired.

Table 3: Examples of Organometallic Catalyst Classes for Polyurethane Synthesis

| Metal | Typical Ligands | Potential Advantages |

| Bismuth | Carboxylates | Low toxicity, high activity |

| Zinc | Carboxylates, Acetylacetonates | Low toxicity, tunable activity |

| Zirconium | Acetylacetonates | High thermal stability |

Research on Organocatalysis and Metal-Free Catalytic Systems

In response to the environmental and health concerns associated with some organometallic catalysts, there has been significant research into the development of organocatalysts and metal-free catalytic systems for tolylene diisocyanate-based polymerization. rsc.orgresearchgate.net These systems offer the advantage of producing polymers with low or no metal contamination. acs.org

Organocatalysts for polyurethane synthesis can be broadly classified into basic and acidic catalysts. Basic organocatalysts include tertiary amines, amidines, and guanidines. acs.org These catalysts function by activating the hydroxyl group of the alcohol through hydrogen bonding, making it more nucleophilic and facilitating its attack on the isocyanate group. The catalytic activity of these bases depends on their steric hindrance and basicity.

Acidic organocatalysts, on the other hand, activate the isocyanate group by protonation or hydrogen bonding, making it more electrophilic. Examples of acidic organocatalysts include sulfonic acids and phosphonium (B103445) salts.

Recent research has also focused on the use of N-heterocyclic carbenes (NHCs) as highly active organocatalysts for polyurethane synthesis. acs.org NHCs are strong nucleophiles that can activate alcohols for the reaction with isocyanates.

Metal-free catalytic systems can also involve the use of synergistic combinations of organocatalysts. For example, a combination of a Lewis base and a Lewis acid can be used to activate both the alcohol and the isocyanate simultaneously, leading to a significant enhancement in the reaction rate. The development of these metal-free systems is a key area of research for the sustainable production of polyurethanes. acs.org

Mechanisms of Catalyst Action and Selectivity Control

The synthesis of polyurethanes from tolylene diisocyanate (TDI) and polyols is a reaction that can be significantly accelerated by catalysts. The mechanism of these catalysts is crucial for controlling the reaction rate and, importantly, the selectivity of the process. Catalysis of isocyanate reactions is a selective process where urethane formation is generally preferred over side reactions such as the formation of urea (from reaction with water), allophanate, or biuret.

Catalysts used in TDI-based polyurethane systems typically fall into two main categories: tertiary amines and organometallic compounds.

Tertiary Amines: These function as Lewis bases. Their mechanism involves activating the hydroxyl groups of the polyol, facilitating proton transfer and making the polyol oxygen more nucleophilic and ready to attack the isocyanate group. The strength of an amine catalyst increases with its basicity and the accessibility of the nitrogen's lone pair of electrons.

Organometallic Compounds: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are common and act as Lewis acids. The proposed mechanism involves the polarization of the carbonyl group in the isocyanate by the metal, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydroxyl group.

Selectivity is a critical aspect of catalysis in TDI polymerization. A primary challenge is the reaction of isocyanate with residual water, which produces an amine and carbon dioxide, leading to urea linkages and potential foaming. A key goal is to selectively catalyze the isocyanate-polyol reaction over the isocyanate-water reaction. The selectivity of a metal catalyst can be influenced by the metal type, the steric hindrance of its alkyl groups, and its associated ligands. For instance, certain zirconium complexes have been shown to provide faster cure times than DBTDL at lower metal concentrations, indicating a different level of activity and potential selectivity.

Furthermore, selectivity also pertains to the differential reactivity of the isocyanate groups on the TDI molecule itself. In the commonly used 2,4-TDI, the isocyanate group at the para-position (position 4) is significantly more reactive than the group at the ortho-position (position 2) due to steric hindrance from the adjacent methyl group. While achieving perfect selectivity is difficult under common conditions, this inherent reactivity difference is a key factor in the polymerization process.

Microstructure and Morphological Control in Tolylene Diisocyanate-Based Polymers

The remarkable versatility of polyurethane materials derived from tolylene diisocyanate stems from their unique microphase-separated morphology. This structure arises from the thermodynamic incompatibility between the chemically distinct hard and soft segments that make up the polymer chain.

Hard Segments (HS): Formed from the reaction of TDI with a low-molecular-weight chain extender (e.g., a diol or diamine). These segments are rigid and polar.

Soft Segments (SS): Comprised of long, flexible polyol chains (e.g., polyether or polyester). These segments are non-polar and have a low glass transition temperature (Tg).

This incompatibility drives the hard segments to aggregate into ordered, rigid domains that are phase-separated from the flexible, amorphous soft segment matrix. These hard domains act as physical crosslinks, imparting mechanical strength and elastomeric properties to the material.

Microphase separation is the cornerstone of polyurethane properties. The extent and perfection of this separation are influenced by several factors, including the chemical structure of the TDI isomer. The symmetry of the diisocyanate molecule plays a significant role. For example, the symmetric 2,6-TDI isomer allows for more efficient packing of the hard segments compared to the asymmetric 2,4-TDI isomer.

This enhanced packing leads to stronger inter-urethane hydrogen bonding within the hard domains. Studies have shown that increasing the content of the symmetric 2,6-TDI isomer in polyurethane foams enhances the level of bidentate hydrogen bonding. vt.edu This, in turn, promotes a higher degree of phase separation, which can be observed experimentally as a decrease in the soft segment's glass transition temperature (Tg). vt.edu A lower soft segment Tg indicates that the soft phase is purer and less mixed with hard segment components, signifying more perfect microphase separation. vt.edu Due to their lower symmetry, TDI and isophorone (B1672270) diisocyanate (IPDI) molecules can lead to reduced aggregation of hard segments. mdpi.com

The aggregation of hard segments leads to the development of ordered, semi-crystalline domains within the amorphous soft segment matrix. The degree of crystallinity in these hard domains is highly dependent on the structure of the diisocyanate and the ability of the polymer chains to pack efficiently.

The symmetry of the TDI isomer is a critical factor. The more symmetric 2,6-TDI promotes better ordering and packing of the hard segments, which can enhance the crystallinity of the hard domains. vt.edu Conversely, the asymmetry of 2,4-TDI can disrupt this packing, leading to less ordered or even amorphous hard domains. mdpi.com Polyurethane urea copolymers based on TDI isomeric mixtures have been found to exhibit less crystalline hard segments compared to those made with more symmetric diisocyanates. nih.gov The soft segments typically form the continuous amorphous phase, which provides the material with its flexibility and elasticity. The development of these distinct domains governs the final thermal and mechanical properties of the polymer.

Engineering the polymer architecture at the nanoscale offers a powerful method for tailoring the properties of TDI-based materials. This can be achieved by controlling the self-assembly of the block copolymers or by incorporating nanoscale fillers to create polymer nanocomposites.

One approach involves embedding nanoparticles, such as nanosilica or titanium dioxide, within the polyurethane matrix. For these mixed matrix membranes (MMMs) to be effective, the nanoparticles must be homogeneously dispersed to avoid aggregation, which can be detrimental to performance. Surface functionalization of the nanoparticles with organic ligands or even diisocyanates can improve their dispersion and interfacial adhesion with the polymer matrix.

By manipulating polymer properties at the nanoscale, it is possible to significantly enhance performance characteristics. Nanoscale patterning techniques and the incorporation of stimuli-responsive polymers that alter their properties based on external factors like temperature or pH are advanced strategies for creating functional materials. These methods allow for the creation of nanostructured surfaces with controlled wettability, adhesion, and optical properties.

Synthesis of Specialty Polyurethane Materials and Composites

The fundamental principles of TDI polymerization and morphology control allow for the synthesis of specialty polyurethanes with precisely defined properties, particularly elastomers.

The mechanical properties of TDI-based polyurethane elastomers can be precisely tailored by controlling several key formulation and structural parameters. The relationship between the microphase-separated structure and the macroscopic mechanical response is direct and predictable.

Effect of Isomer Structure: The choice of TDI isomer has a profound impact. Increasing the content of the symmetric 2,6-TDI isomer has been shown to systematically increase both the tensile strength and modulus of elastomers. vt.edu This is attributed to the enhanced "stiffness" of the hard domains formed by the more orderly packing of the 2,6-TDI units, leading to better phase separation and stronger physical crosslinking. vt.eduresearchgate.net

Effect of Hard Segment Content: The hard segment (HS) content is a primary determinant of an elastomer's mechanical properties. researchgate.netneliti.com Increasing the HS concentration generally leads to a higher Young's modulus, greater hardness, and increased tensile strength, as the volume fraction of the reinforcing hard domains increases. neliti.com However, there is often an optimal HS content for maximum toughness, typically in the intermediate range of 40-50%. neliti.com

Effect of Formulation Parameters: The mechanical performance can be optimized by adjusting synthesis variables. rsc.org An in-depth study using response surface methodology identified the optimal conditions for achieving maximum tensile strength and elongation at break in a TDI-based polyurethane. rsc.org The NCO/OH ratio, chain extension coefficient, and curing temperature were all found to have a significant interactive effect on the final properties. rsc.org This demonstrates that the mechanical response is not only dependent on the constituent components but also on the precise stoichiometry and curing conditions used during synthesis.

The data below illustrates the tunability of these elastomers.

Table 1: Effect of TDI Isomer Ratio on Polyurethane Foam Properties

| TDI Isomer Ratio (2,4 / 2,6) | Soft Segment Tg (°C) | Relative Rubbery Storage Modulus | Degree of Phase Separation |

|---|---|---|---|

| 100 / 0 | Higher | Lower | Less Perfect |

| 80 / 20 | Intermediate | Intermediate | Intermediate |

| 65 / 35 | Lower | Highest | More Perfect |

Data synthesized from findings presented in VTechWorks. vt.edu

Table 2: Optimized Mechanical Performance of a TDI-Based Elastomer

| Property | Optimized Value | Corresponding Formulation Factor |

|---|---|---|

| Tensile Strength | 14.67 MPa | High NCO/OH Ratio, High Chain Extension |

| Elongation at Break | 1160% | Intermediate Curing Temperature |

Data from an optimization study using response surface methodology. rsc.org

Rigid and Flexible Foams with Controlled Porosity and Density

The utility of tolylene diisocyanate (TDI) in the production of polyurethane foams is well-established, with the majority of applications utilizing an 80:20 mixture of 2,4-TDI and 2,6-TDI isomers. Current time information in Brunswick County, US.wikipedia.org The specific isomer used, however, has a profound impact on the resulting foam's morphology and mechanical properties. The investigation into pure isomers, such as this compound, offers insights into creating foams with precisely controlled characteristics.

The structure of the diisocyanate isomer is a critical determinant of the hard segment packing and the degree of microphase separation in polyurethane foams. vt.edu Symmetrical isomers, like 2,6-TDI, facilitate more efficient packing of the hard segments, which are formed through the reaction of the isocyanate with a chain extender. This ordered arrangement enhances the perfection of microphase separation and increases the level of hydrogen bonding within the hard domains. vt.edu

Conversely, asymmetrical isomers, such as the commercially dominant 2,4-TDI and the less common 2,5-TDI, introduce irregularity into the polymer backbone. This asymmetry disrupts the packing of the hard segments, leading to a less ordered morphology. vt.edu In the case of this compound, the isocyanate groups are located at the 2 and 5 positions relative to the methyl group on the benzene (B151609) ring. This arrangement, much like in 2,4-TDI, results in two NCO groups with different reactivities, which can influence the polymerization kinetics and the final polymer structure. The steric hindrance around the NCO group at the 2-position, adjacent to the methyl group, can reduce its reactivity compared to the NCO group at the 5-position.

This structural irregularity in 2,5-TDI-based polyurethanes is expected to hinder the formation of highly crystalline hard domains, which would favor the creation of flexible foams. By controlling the degree of this structural disruption, it is possible to tailor the balance between rigid and flexible properties. For instance, blending 2,5-TDI with more symmetrical isocyanates could provide a mechanism for fine-tuning the foam's modulus and resilience.

The control of porosity and density in these foams is intrinsically linked to the polymerization and blowing reactions. The use of an asymmetrical isomer like 2,5-TDI can influence the viscosity of the reacting mixture. techscience.cn This, in turn, affects bubble nucleation and growth during the foaming process, thereby allowing for control over the final cell structure, porosity, and density of the foam. ijert.orgmdpi.com

Table 1: Predicted Influence of TDI Isomer Structure on Polyurethane Foam Properties ```html

| TDI Isomer | Symmetry | Expected Hard Segment Packing Efficiency | Predicted Dominant Foam Type | Anticipated Porosity Control Mechanism |

|---|---|---|---|---|

| 2,6-TDI | Symmetric | High | More Rigid | Uniform cell nucleation due to ordered polymerization |

| 2,4-TDI | Asymmetric | Moderate-Low | Flexible | Irregular cell structure due to differential reactivity |

| This compound | Asymmetric | Low | Highly Flexible | Potential for fine-tuned cell size via viscosity control during polymerization |

*Note: Properties for this compound are predicted based on established principles of TDI isomer chemistry.*

Coatings, Adhesives, and Sealants with Enhanced Performance

Tolylene diisocyanates are foundational components in the formulation of high-performance coatings, adhesives, and sealants due to the durable urethane linkages they form. mdpi.compolysynthesis.auThe choice of isomer, including this compound, can significantly alter the performance characteristics of these materials, such as curing time, adhesion strength, and chemical resistance.

The performance of a polyurethane coating or adhesive is heavily dependent on the cross-link density and the morphology of the cured polymer network. In formulations using this compound, the differential reactivity of the NCO groups at the 2- and 5-positions can be leveraged to control the curing profile. The initial, more rapid reaction of the 5-position NCO group can build initial viscosity and green strength, while the slower reaction of the sterically hindered 2-position NCO group allows for a longer pot life and better substrate wetting before final curing. This two-stage reactivity can lead to enhanced adhesion and a more uniform, stress-free film.

Furthermore, the asymmetrical structure of 2,5-TDI disrupts the formation of crystalline domains in the cured polymer. vt.eduWhile high crystallinity can enhance hardness, it can also lead to brittleness. nih.govBy incorporating 2,5-TDI, formulations for coatings, adhesives, and sealants can achieve a superior balance of properties:

Flexibility and Toughness: The irregular polymer chains formed from 2,5-TDI can lead to materials with higher elongation and impact resistance, which is crucial for applications on substrates that experience thermal cycling or mechanical vibration.

researchgate.net* Adhesion to Diverse Substrates: The enhanced flexibility and potential for controlled curing can improve the adhesive's ability to bond to a wider range of materials, including plastics and metals.

polysynthesis.au* Chemical Resistance: The stable urethane and urea linkages provide inherent resistance to oils, solvents, and other chemicals. The specific cross-link density achievable with 2,5-TDI can be optimized to enhance resistance to specific chemical environments.

researchgate.netxometry.com

Research on polyurethane systems has shown that modifying the isocyanate component is a key strategy for achieving desired performance metrics. For example, two-component polyurethane coatings based on TDI and epoxy polyols have demonstrated rapid drying times and good gloss levels. mdpi.comThe stoichiometry, specifically the NCO/OH ratio, is a critical parameter that must be optimized to balance hardness and flexibility, preventing brittleness from excess NCO or insufficient curing. mdpi.comnih.govThe unique geometry of 2,5-TDI would necessitate specific formulation adjustments to achieve this optimal balance, potentially yielding coatings and adhesives with a unique performance profile.

Thermoset and Thermoplastic Polyurethane Development

The structural dichotomy between thermoset and thermoplastic polyurethanes is largely dictated by the nature of the diisocyanate and the overall formulation, particularly the degree of cross-linking. researchgate.netgoogle.comThis compound, due to its distinct molecular geometry, offers unique possibilities in the development of both types of materials.

Thermoplastic Polyurethanes (TPUs):

TPUs are linear, segmented block copolymers characterized by alternating soft and hard segments. nih.govresearchgate.netThe hard segments, formed from the diisocyanate and a chain extender, provide the material's strength and high-temperature performance, while the soft segments, typically a long-chain polyol, impart flexibility and elastomeric properties. researchgate.netThe development of high-performance TPUs relies on the microphase separation of these segments.

The use of an asymmetrical isomer like 2,5-TDI would strongly influence the morphology of the hard segments. Symmetrical diisocyanates tend to form highly ordered, crystalline hard domains that act as physical cross-links. The irregularity of 2,5-TDI would disrupt this crystalline packing, leading to more amorphous hard domains. This has several implications for TPU properties:

Lower Softening Temperatures: TPUs based on 2,5-TDI may exhibit lower melting or softening temperatures compared to those based on symmetrical isomers, which could be advantageous for processing.

Enhanced Flexibility and Elasticity: The reduced crystallinity in the hard segments can lead to greater flexibility and a lower modulus.

Improved Transparency: The lack of significant crystallinity can reduce light scattering, potentially enabling the creation of highly transparent TPUs.

researchgate.netThermoset Polyurethanes:

Thermoset polyurethanes are created by forming a chemically cross-linked, three-dimensional network. This is typically achieved by using polyols with a functionality greater than two or by introducing cross-linking agents. The structure of the diisocyanate remains a crucial factor.

In a thermoset system, the asymmetry of 2,5-TDI would influence the geometry of the cross-linked network. The resulting network may be less rigid and more resilient compared to one formed from a symmetrical diisocyanate, which would create more regular, tightly packed cross-links. This could be beneficial for applications requiring high impact resistance and toughness, such as in certain elastomers and structural adhesives. researchgate.netresearchgate.netThe differential reactivity of the NCO groups in 2,5-TDI could also be used to control the curing process of the thermoset, allowing for a more controlled build-up of the network structure.

Integration into High-Performance Composites

In high-performance composites, the polymer matrix serves to transfer stress between the reinforcing fibers (such as glass or carbon fibers) and to protect them from environmental damage. Polyurethanes are attractive as matrix materials due to their toughness, durability, and adhesive properties. The integration of this compound into the polymer matrix offers a theoretical pathway to developing composites with tailored mechanical properties.

The performance of a fiber-reinforced composite is highly dependent on the interfacial adhesion between the fiber and the matrix. A polyurethane matrix based on 2,5-TDI could enhance this adhesion. The isocyanate groups are highly reactive and can form covalent bonds with functional groups present on the surface of treated fibers, creating a strong interface. The flexibility imparted by the asymmetrical structure of 2,5-TDI could also be advantageous, as it may help to dissipate stress at the fiber-matrix interface, thereby increasing the composite's overall toughness and resistance to delamination.

The mechanical properties of the polyurethane matrix itself are critical. Research has demonstrated that the tensile strength and modulus of composites are directly related to the properties of the polymer matrix. By utilizing 2,5-TDI, it is possible to formulate a matrix with a specific balance of stiffness and toughness.

Toughness and Impact Resistance: A matrix with higher flexibility and elongation, derived from the amorphous network formed by 2,5-TDI, could significantly improve the impact resistance of the composite. This is a critical property for applications in the automotive and aerospace sectors.

Control over Curing and Viscosity: The differential reactivity of 2,5-TDI's isocyanate groups could be used to control the viscosity of the resin during composite manufacturing processes like resin transfer molding (RTM) or pultrusion. A controlled viscosity profile ensures complete fiber wet-out, minimizing voids and maximizing the mechanical performance of the final part.

While direct experimental data on the use of this compound in composites is not widely available, the principles of polyurethane chemistry suggest it is a promising candidate for developing advanced composite matrices. Further research would be needed to fully characterize the performance of such systems.

**Table 2: Potential Effects of 2,5-TDI on Composite Matrix Properties**

```html

Property Governing Factor Related to 2,5-TDI Anticipated Effect on Composite Performance Interfacial Adhesion High reactivity of NCO groups Improved stress transfer from matrix to fiber Matrix Toughness Asymmetric structure leading to an amorphous network Enhanced impact resistance and reduced delamination Processing Viscosity Differential reactivity of NCO groups Better fiber wet-out and reduced void content Thermal Stability Aromatic backbone and cross-link density Comparable to other aromatic isocyanate-based systems